molecular formula C5H9Cl2N3 B3075226 Pyridazin-4-ylmethanamine dihydrochloride CAS No. 1028615-75-9

Pyridazin-4-ylmethanamine dihydrochloride

Cat. No. B3075226
CAS RN: 1028615-75-9
M. Wt: 182.05
InChI Key: ZTHDCITZMPPPKQ-UHFFFAOYSA-N
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Description

Pyridazin-4-ylmethanamine dihydrochloride (CAS Number: 1028615-75-9) is a chemical compound with the molecular formula C5H9Cl2N3 . It belongs to the class of pyridazine derivatives and is commonly used in research and pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of Pyridazin-4-ylmethanamine dihydrochloride consists of a pyridazine ring fused with an amino group (methanamine). The two chloride ions (dihydrochloride) are associated with the amino group. The compound’s monoisotopic mass is approximately 181.02 Da .

Scientific Research Applications

  • Pharmacological Properties : Pyridazines, including compounds like Pyridazin-4-ylmethanamine dihydrochloride, have been studied for their pharmacological properties. For example, certain 3,6-dialkoxy-pyridazines exhibit anticonvulsive properties, and 3,6-dihydrazino-pyridazine has been compared to blood pressure lowering drugs (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).

  • Synthetic Tractability : Pyridazine derivatives, including Pyridazin-4-ylmethanamine dihydrochloride, are attractive scaffolds in medicinal chemistry due to their challenging synthetic tractability (Wlochal & Bailey, 2015).

  • Corrosion Inhibition : Research has also been conducted on pyridazine derivatives as corrosion inhibitors. For example, certain pyridazine derivatives have been studied for their effectiveness in preventing electrochemical dissolution of mild steel in acidic environments (Mashuga, Olasunkanmi, & Ebenso, 2017).

  • Anticancer and Antioxidant Properties : Some pyridazinone derivatives, closely related to Pyridazin-4-ylmethanamine dihydrochloride, have been synthesized and tested for their inhibitory effects on human cancer cell lines, showing potential as anticancer and antioxidant agents (Kamble, Sawant, Sawant, Pisal, Gacche, Kamble, & Kamble, 2015).

  • Inhibitory Effect on Mild Steel Corrosion : Other research has shown that substituting an oxygen atom with sulfur in a pyridazinic molecule enhances its inhibitory efficiency against steel corrosion (Bouklah, Benchat, Aouniti, Hammouti, Benkaddour, Lagrenée, Vezin, & Bentiss, 2004).

  • Potential as Acaricides : Derivatives of pyridazinone, related to Pyridazin-4-ylmethanamine dihydrochloride, have been developed as acaricides, effective in controlling mites and some insects (Hirata, Kawamura, Kudo, & Igarashi, 1995).

  • Myocardial Perfusion Imaging : Pyridaben, a compound structurally related to pyridazinone, has been synthesized and evaluated as a potential agent for myocardial perfusion imaging with PET (Mou, Zhao, Fang, Peng, Guo, Liu, Ma, & Zhang, 2012).

properties

IUPAC Name

pyridazin-4-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.2ClH/c6-3-5-1-2-7-8-4-5;;/h1-2,4H,3,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHDCITZMPPPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazin-4-ylmethanamine dihydrochloride

CAS RN

1028615-75-9
Record name 1-(pyridazin-4-yl)methanamine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridazin-4-ylmethanamine dihydrochloride
Reactant of Route 2
Pyridazin-4-ylmethanamine dihydrochloride
Reactant of Route 3
Pyridazin-4-ylmethanamine dihydrochloride
Reactant of Route 4
Pyridazin-4-ylmethanamine dihydrochloride
Reactant of Route 5
Pyridazin-4-ylmethanamine dihydrochloride
Reactant of Route 6
Pyridazin-4-ylmethanamine dihydrochloride

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